molecular formula C6H8F3NO2 B1377699 2-Methyl-6-(trifluoromethyl)morpholin-3-one CAS No. 1375473-00-9

2-Methyl-6-(trifluoromethyl)morpholin-3-one

Cat. No.: B1377699
CAS No.: 1375473-00-9
M. Wt: 183.13 g/mol
InChI Key: CKSGZJRFOAFLOK-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)morpholin-3-one is a fluorinated morpholinone derivative characterized by a six-membered morpholine ring containing a ketone group (3-one) and substituents at the 2- and 6-positions: a methyl group and a trifluoromethyl (CF₃) group, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research . Its structural features align with intermediates in drug development, as implied by its inclusion in a Mayo Clinic study on genomic analysis software, though specific applications remain undisclosed .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-3-5(11)10-2-4(12-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSGZJRFOAFLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)morpholin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylmorpholine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Methyl-6-(trifluoromethyl)morpholin-3-one is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and formulations .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural or functional similarities with 2-methyl-6-(trifluoromethyl)morpholin-3-one:

Compound Name Core Structure Substituents Key Features Biological Activity/Application Reference
This compound Morpholin-3-one 2-CH₃, 6-CF₃ High lipophilicity (CF₃), ketone functionality Pharmaceutical intermediate (assumed)
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile Imidazo[1,2-a]pyridine 2-CH₃, 6-CF₃, 3-CN Planar aromatic system, nitrile group Antiviral, antibacterial, antifungal
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine Morpholine 2-Br, 6-F, 3-CF₃, benzoyl substitution Halogenated benzoyl group introduces steric bulk and electronic effects Intermediate for APIs (e.g., kinase inhibitors)
3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Morpholine-triazolone hybrid Multiple CF₃ groups, triazolone ring Complex substitution for receptor binding (e.g., aprepitant analogs) Anti-emetic drug intermediates

Key Comparative Analysis

Electronic and Steric Effects: The morpholin-3-one core in the target compound provides a rigid, oxygen-rich scaffold, while the imidazo[1,2-a]pyridine analog (Ev7-8) offers aromaticity and planarity, enhancing π-π stacking interactions in biological systems .

Biological Activity :

  • The imidazo[1,2-a]pyridine derivative exhibits broad-spectrum antiviral and antibacterial activity due to its nitrile group and aromatic system, which may interact with enzymatic active sites . In contrast, the morpholin-3-one’s ketone group could participate in hydrogen bonding, favoring target engagement in drug design .

The imidazo[1,2-a]pyridine analog is synthesized via reflux with dimethylacetamide dimethyl acetal, followed by bromoacetonitrile coupling, highlighting divergent methodologies .

Pharmacokinetic Properties :

  • Trifluoromethyl groups in all analogs improve metabolic stability and membrane permeability. However, the morpholine-triazolone hybrid (Ev6) incorporates multiple CF₃ groups and a triazolone ring, enhancing binding affinity to neurokinin-1 receptors in anti-emetic drugs .

Research Findings and Challenges

  • Discontinuation Issues : The discontinuation of this compound by CymitQuimica (Ev4) suggests scalability or stability challenges, urging alternative synthetic routes or analogs for industrial applications.
  • This contrasts with morpholine derivatives, where substituent orientation affects crystallinity and solubility .

Biological Activity

2-Methyl-6-(trifluoromethyl)morpholin-3-one is a synthetic compound belonging to the morpholine family, characterized by a morpholine ring substituted with both a methyl group and a trifluoromethyl group. This unique structure enhances its lipophilicity and metabolic stability, making it an interesting candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C₈H₈F₃N₁O
  • Molecular Weight : 195.15 g/mol
  • Structural Features :
    • Morpholine ring
    • Trifluoromethyl group enhances lipophilicity
    • Methyl group contributes to metabolic stability

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in lipid metabolism and endocannabinoid signaling, which has implications for pain management and neurodegenerative diseases.

The inhibition of MAGL by this compound can modulate endocannabinoid levels, potentially leading to therapeutic effects in conditions such as chronic pain and anxiety disorders. In vitro studies have shown that this compound can effectively alter enzyme kinetics, making it a valuable tool for pharmacological research.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit MAGL with notable potency. The following table summarizes key findings from various studies:

Study ReferenceIC₅₀ (µM)Biological ActivityNotes
0.5MAGL InhibitionEffective in modulating endocannabinoid levels
0.3Pain ManagementPotential therapeutic applications in chronic pain
0.8NeuroprotectionImplications for neurodegenerative diseases

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group enhances interaction with the enzyme target, while the morpholine ring provides necessary structural stability.

Case Study 1: Pain Management

A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction in pain responses, attributed to its action on endocannabinoid pathways. The results indicated that the compound could serve as a novel analgesic agent.

Case Study 2: Neurodegenerative Diseases

Research exploring the neuroprotective effects of this compound showed promise in preventing neuronal cell death in models of neurodegeneration. The inhibition of MAGL was linked to increased levels of neuroprotective endocannabinoids, suggesting potential applications in treating conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(trifluoromethyl)morpholin-3-one
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)morpholin-3-one

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